3-(Methylthio)butanal is a compound that has garnered interest in various fields due to its potential applications and interactions with other substances. While the provided data does not directly discuss 3-(Methylthio)butanal, it does provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and applications of 3-(Methylthio)butanal. For instance, the study of the reaction kinetics of 3-methoxy-3-methyl-1-butanol with OH radicals can shed light on the reactivity of similar compounds1. Additionally, the synthesis and characterization of 1-amino-4-methylthio-2-nitro-1,3-butadienes offer a glimpse into the chemical manipulation of methylthio-substituted compounds2. Lastly, the antipoliovirus activity of 3-methylthio-5-phenyl-4-isothiazolecarbonitrile provides an example of the biological relevance of methylthio-containing molecules3.
3-(Methylthio)butanal can be synthesized through several methods:
The molecular structure of 3-(Methylthio)butanal features a branched-chain configuration with a sulfur atom contributing to its unique properties:
This molecular configuration not only imparts distinctive sensory properties but also influences its reactivity in chemical reactions.
3-(Methylthio)butanal is involved in several significant chemical reactions:
The mechanism of action for 3-(Methylthio)butanal primarily revolves around its reactivity as an aldehyde:
This reactivity plays a crucial role in flavor chemistry, where it contributes to the formation of complex flavor profiles in food products .
These properties influence its handling and applications in various industries.
3-(Methylthio)butanal finds applications across several fields:
Systematic and Common Names:3-(Methylthio)butanal is the standardized IUPAC name for this compound, reflecting its core structure: a four-carbon butanal chain with a methylthio group (-SCH₃) at the third position. It is interchangeably known as 3-(methylsulfanyl)butanal in certain chemical nomenclature systems. Industrially and in flavor applications, it is designated as Potato butyraldehyde due to its characteristic aroma profile, which resembles that of cooked potatoes. This synonym is recognized in standards such as those established by the Flavor and Extract Manufacturers Association (FEMA No. 3374) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Additional identifiers include β-(Methylthio)butyraldehyde and 3-Methylthiobutyraldehyde, though these are less prevalent in modern scientific literature. Its Chemical Abstracts Service (CAS) registry number is 16630-52-7, and it bears the European Community (EC) number 240-678-7, ensuring unambiguous identification across regulatory and commercial contexts [5] [8] [9].
Molecular Architecture:The molecular formula of 3-(Methylthio)butanal is C₅H₁₀OS, corresponding to a molecular weight of 118.197 g/mol. Structurally, it features a linear aldehyde group (-CHO) and a methylthioether moiety (-SCH₃) attached to the beta carbon of the butanal chain. This configuration creates a chiral center at carbon 3, leading to enantiomeric forms. Commercial preparations typically exist as racemates (±), though stereospecific synthesis may yield optically active variants. The compound’s geometry allows for moderate polarity, influencing its solubility and volatility. Key spectral characteristics include:
Physicochemical Properties:3-(Methylthio)butanal exhibits distinct physical and chemical traits critical to its handling and applications. The following table summarizes its key properties:
Table 1: Physicochemical Properties of 3-(Methylthio)butanal
Property | Value | Conditions | Source |
---|---|---|---|
Boiling Point | 62–64 °C | 10 mmHg | [1] |
Density | 1.001 g/mL | 25 °C | [1] |
Refractive Index (n₂₀/D) | 1.476 | 20 °C | [1] |
Vapor Pressure | 60 mmHg | 20 °C | [8] |
Vapor Density | 4.1 (vs air) | Not applicable | [1] |
Storage Stability | Requires refrigeration (2–8 °C) | Long-term preservation | [8] |
The compound’s vapor pressure (60 mmHg at 20 °C) and vapor density (4.1 relative to air) indicate high volatility and a tendency to form concentrated vapor phases, necessitating careful handling. Its refractive index (1.476 at 20 °C) and density (1.001 g/mL at 25 °C) align with those of medium-chain aldehydes but are modified by the sulfur atom’s polarizability. The molecule’s reactivity is dominated by the aldehyde group, which participates in nucleophilic additions and redox reactions, while the thioether group contributes to nucleophilicity at sulfur and susceptibility to oxidation. Impurities typically include trace levels (<4%) of crotonaldehyde (2-butenal), arising from dehydration during synthesis or storage [1] [3] [8].
Context within Sulfur Chemistry:Organosulfur chemistry emerged as a distinct field in the 19th century, driven by investigations into natural sulfur-containing compounds like garlic’s allicin and petroleum’s thiophenes. Sulfur’s position in the periodic table—as a third-period element with accessible 3d orbitals—enables diverse bonding modes (e.g., sulfoxides, sulfones) not feasible for lighter chalcogens like oxygen. The polarizability of sulfur electrons and weaker solvation in protic solvents enhance nucleophilicity, making organosulfur compounds versatile reagents. 3-(Methylthio)butanal exemplifies this duality: its aldehyde group undergoes typical carbonyl reactions, while its methylthio moiety engages in sulfur-specific transformations (e.g., alkylation, oxidation to sulfoxide) [4] [7].
Synthetic Milestones:Early routes to thiofunctionalized aldehydes relied on O-to-S substitution or Grignard reactions. The synthesis of 3-(Methylthio)butanal was refined alongside flavor chemistry advances in the mid-20th century. A practical method involves the nucleophilic addition of methanethiol to crotonaldehyde under basic catalysis, exploiting the thiol’s high affinity for α,β-unsaturated carbonyls. This method gained industrial traction due to scalability and compatibility with food-grade standards. Regulatory acceptance followed; JECFA included it in its specifications for flavorings (Monograph 109), affirming its safety and purity benchmarks (e.g., ≥96% assay, <4% crotonaldehyde). The compound’s classification under EU Regulation 1334/2008 further cemented its status as a lawful flavor ingredient, subject to strict impurity controls [1] [5] [9].
Comparative Structural Evolution:Unlike early sulfur volatiles (e.g., simple thiols and sulfides), 3-(Methylthio)butanal embodies a hybrid design: the aldehyde ensures solubility in lipid matrices, while the beta-thioether group stabilizes flavor release. This contrasts with compounds like 4-(Methylthio)butanal (patented in US3904556A), where the thioether’s position alters volatility and sensory properties. The beta-thioaldehyde motif also diverges from thioketones—compounds with C=S bonds—which are inherently unstable. 3-(Methylthio)butanal’s stability arises from minimized steric strain and hyperconjugative effects between sulfur’s lone pairs and the carbonyl’s π* orbital [4] [6] [7].
Organoleptic Profile and Thresholds:3-(Methylthio)butanal is sensorially characterized as imparting green, vegetable-like, sulfurous, and distinct potato notes at low concentrations. Its odor detection threshold is exceptionally low, estimated at parts-per-billion (ppb) levels, typical of sulfur-containing flavorants. This potency arises from the molecule’s interaction with olfactory receptors sensitive to sulfurous volatiles. In food matrices, it contributes to the "natural" flavor profile of potatoes, tomatoes, cheeses, and fermented products. The compound is often used in trace amounts (0.1–10 ppm) in formulations to replicate or enhance savory, earthy nuances. Its efficacy is modulated by matrix effects; lipid-rich environments slow release, extending aroma longevity [1] [5] [8].
Natural Occurrence and Biosynthesis:Though commercially synthesized, 3-(Methylthio)butanal occurs naturally via microbial and enzymatic pathways. In plants and fungi, it forms through the biotransformation of methionine—a sulfur-containing amino acid. Key steps include:
This pathway underscores sulfur’s biochemical versatility, where methionine acts as a precursor for aroma compounds in ripening fruits and fermented foods. In Portobello mushrooms and cooked potatoes, enzymatic degradation during processing amplifies 3-(Methylthio)butanal concentrations, directly correlating with sensory intensity [4] [5].
Industrial Applications:The compound is a staple in flavor and fragrance creation, valued for its ability to confer authentic "natural" notes. It complies with Halal and Kosher certifications, broadening its use in global markets. Major applications include:
Table 2: Flavor Profiles and Applications of 3-(Methylthio)butanal
Application Category | Descriptor Profile | Representative Uses |
---|---|---|
Savory Foods | Potato-like, sulfurous, umami | Potato chips, processed snacks |
Dairy Products | Cheesy, creamy, fermented | Cheddar, Brie, soy sauce |
Fragrance Compositions | Earthy, green, vegetable-like | Masculine scents, herbal accords |
Regulatory approvals (e.g., JECFA, FEMA GRAS 3374) ensure its safe use in consumables. Suppliers typically offer it neat (≥96% purity) or diluted in solvents like triethyl citrate (10% solutions) to facilitate handling and dosage control in end products [1] [5] [8].
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